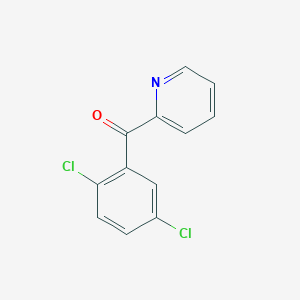

2-(2,5-Dichlorobenzoyl)pyridine

Cat. No. B1357231

Key on ui cas rn:

898780-33-1

M. Wt: 252.09 g/mol

InChI Key: VYFYNXRADGDHPE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08273499B2

Procedure details

183.8 g (1.25 mol) of 1,4-dichlorobenzene was weighed and then dissolved in a 1 L three-necked flask equipped with a stirrer, thermometer, cooling pipe, and nitrogen inlet tube by heating at 60° C. under a nitrogen atmosphere using an oil bath. Thereafter, 160.1 g (1.20 mol) of aluminum chloride was added, and 89.0 g (0.5 mol) of nicotinic acid chloride hydrochloride was added in small amounts under stirring over one hour. After completing the addition, internal temperature was raised to 90° C. to 100° C. and allowed to react. After confirming the disappearance of raw materials by way of thin-layer chromatography, the reaction liquid was allowed to cool to 70° C., and then 150 mL of MIBK (methyl isobutyl ketone) was added to dilute. After allowing the solution to cool to room temperature, the reaction liquid was gradually added to 1 L of 2 N HCl, the product was extracted into an acidic water, and then the liquid of organic layer was separated to remove excessive 1,4-dichlorobenzene. A sodium hydroxide solution of 4 mol/L was gradually added till the pH of the aqueous layer became 3 to 4, and the product was extracted with MIBK. The organic layer was washed using water and a sodium chloride solution, the organic layer was dried using magnesium sulfate, and then the solvent was removed by an evaporator. The approximate yield amount was 130 g. The course product was purified by means of column chromatography using a solvent of hexane/ethyl acetate as a developing solvent, whereby the intended product was obtained as a viscous liquid in an amount of 110 g and at a yield of 87%. A 1H-NMR spectrum of the resulting compound is shown in FIG. 1.

Name

nicotinic acid chloride hydrochloride

Quantity

89 g

Type

reactant

Reaction Step Three

Yield

87%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.C(Cl)(=O)[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1.Cl.C([C:28](C)=[O:29])C(C)C>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:28]([C:16]1[CH:15]=[CH:20][CH:19]=[CH:18][N:17]=1)=[O:29] |f:1.2.3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

183.8 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

160.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Three

|

Name

|

nicotinic acid chloride hydrochloride

|

|

Quantity

|

89 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(C1=CN=CC=C1)(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)C(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring over one hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in a 1 L three-necked flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, cooling pipe, and nitrogen inlet tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition, internal temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was raised to 90° C. to 100° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction liquid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 70° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to dilute

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction liquid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the product was extracted into an acidic water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the liquid of organic layer was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excessive 1,4-dichlorobenzene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A sodium hydroxide solution of 4 mol/L was gradually added till the pH of the aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the product was extracted with MIBK

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

a sodium chloride solution, the organic layer was dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed by an evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The course product was purified by means of column chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained as a viscous liquid in an amount of 110 g and at a yield of 87%

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(C(=O)C2=NC=CC=C2)C=C(C=C1)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 87% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |